6-Bromo-4-iodo-1H-indole: A Comprehensive Technical Guide
6-Bromo-4-iodo-1H-indole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-iodo-1H-indole is a halogenated indole derivative with emerging interest in the field of medicinal chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom on the indole scaffold, imparts distinct chemical and biological properties. This technical guide provides a comprehensive overview of the core chemical properties, potential synthesis routes, and known biological activities of 6-Bromo-4-iodo-1H-indole, designed to support research and development efforts in drug discovery.
Chemical Properties
The fundamental chemical properties of 6-Bromo-4-iodo-1H-indole are summarized below. While some experimental data is limited, computational predictions and data from analogous structures provide valuable insights.
General Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BrIN | [1] |
| Molecular Weight | 321.94 g/mol | [1] |
| CAS Number | 885519-17-5 | [1] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | 2-8°C, protect from light | Vendor Data |
Physicochemical Data (Predicted)
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| LogP | 3.85 (Predicted) | ChemDraw |
Spectral Data
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¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.
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¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms of the indole core. The carbons bearing the bromine and iodine atoms will exhibit characteristic shifts.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (321.94 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the specific synthesis of 6-Bromo-4-iodo-1H-indole is not currently available in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of halogenated indoles.
Proposed Synthetic Pathway
A potential synthetic route could involve a multi-step process starting from a readily available indole precursor. The introduction of the bromo and iodo substituents can be achieved through electrophilic halogenation reactions. The regioselectivity of these reactions would be a critical factor to control.
Caption: Proposed synthetic workflow for 6-Bromo-4-iodo-1H-indole.
General Experimental Considerations for Halogenation of Indoles
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Solvent: Dichloromethane, chloroform, or acetic acid are commonly used solvents for halogenation reactions of indoles.
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Halogenating Agent: N-Bromosuccinimide (NBS) for bromination and N-Iodosuccinimide (NIS) for iodination are common reagents.
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Temperature: Reactions are typically carried out at or below room temperature to control selectivity and minimize side reactions.
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Purification: The final product would likely require purification by column chromatography on silica gel.
Biological Activity and Signaling Pathways
Recent studies have highlighted the significant antimicrobial properties of 6-Bromo-4-iodo-1H-indole, positioning it as a compound of interest for the development of new anti-infective agents.
Antimicrobial Activity
A 2025 study published in Microbial Biotechnology reported that 6-bromo-4-iodoindole exhibits potent bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was found to be in the range of 20-30 μg/mL, which is comparable to the antibiotic gentamicin.
The study also demonstrated that this compound effectively inhibits biofilm formation and persister cell formation in S. aureus. These are crucial aspects of bacterial virulence and antibiotic resistance.
Mechanism of Action
The precise mechanism of action has not been fully elucidated, but the study suggests that the antimicrobial effects are associated with the generation of intracellular reactive oxygen species (ROS). Furthermore, it was observed that 6-bromo-4-iodoindole downregulates the transcription of quorum-sensing genes (agrA and RNAIII) and virulence genes (hla and nuc1).
Caption: Proposed mechanism of antimicrobial action.
Synergistic Effects with Antibiotics
A significant finding from the 2025 study is the synergistic effect of 6-bromo-4-iodoindole with aminoglycoside antibiotics such as tobramycin and gentamicin. This synergy leads to a significant reduction in the effective MICs of these conventional antibiotics, suggesting a potential role for 6-Bromo-4-iodo-1H-indole in combination therapies to combat antibiotic resistance.[3][4]
Safety Profile
Preliminary safety assessments have shown a favorable profile for 6-bromo-4-iodoindole. Cytotoxicity assays in HepG2 cells and phytotoxicity tests indicated low toxicity. Importantly, the study also noted that prolonged exposure to this compound did not induce drug resistance in S. aureus, a stark contrast to the rapid resistance development observed with gentamicin.
Conclusion
6-Bromo-4-iodo-1H-indole is a promising halogenated indole with demonstrated potent antimicrobial and antivirulence properties. Its ability to act synergistically with existing antibiotics and its favorable preliminary safety profile make it an attractive scaffold for the development of novel therapeutics to address the growing challenge of antibiotic resistance. Further research is warranted to fully elucidate its mechanism of action, optimize its synthesis, and explore its full therapeutic potential. This technical guide serves as a foundational resource to aid researchers and drug development professionals in these endeavors.
References
- 1. appchemical.com [appchemical.com]
- 2. 885519-17-5|6-Bromo-4-iodo-1H-indole|BLD Pharm [bldpharm.com]
- 3. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic action of substituted indole derivatives and clinically used antibiotics against drug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
